molecular formula C8H12F2O3 B13625248 3-Cyclopentyl-2,2-difluoro-3-hydroxypropanoic acid

3-Cyclopentyl-2,2-difluoro-3-hydroxypropanoic acid

Cat. No.: B13625248
M. Wt: 194.18 g/mol
InChI Key: RWZQPELZPZXWJV-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid (CAS: 681240-15-3) is a fluorinated carboxylic acid derivative with a cyclopropane ring and hydroxyl group. Its molecular formula is C₆H₈F₂O₃ (monoisotopic mass: 166.04414 Da), featuring:

  • A cyclopropyl substituent at position 3.
  • Two fluorine atoms at positions 2 and 2.
  • A hydroxyl group at position 3 and a carboxylic acid moiety at position 1.

This compound is primarily used in scientific research, with stringent safety protocols due to its hazards (skin/eye irritation, harmful if inhaled or ingested) . Limited literature and patent data exist for this compound, reflecting its niche applications .

Properties

Molecular Formula

C8H12F2O3

Molecular Weight

194.18 g/mol

IUPAC Name

3-cyclopentyl-2,2-difluoro-3-hydroxypropanoic acid

InChI

InChI=1S/C8H12F2O3/c9-8(10,7(12)13)6(11)5-3-1-2-4-5/h5-6,11H,1-4H2,(H,12,13)

InChI Key

RWZQPELZPZXWJV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C(C(=O)O)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of cyclopentylmagnesium bromide with ethyl 2,2-difluoro-3-oxopropanoate, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-2,2-difluoro-3-hydroxypropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxylic acid group results in an alcohol.

Scientific Research Applications

3-Cyclopentyl-2,2-difluoro-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Cyclopentyl-2,2-difluoro-3-hydroxypropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the cyclopentyl ring and difluoro substituents can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs vary in substituents, ring systems, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents/Ring System Functional Groups Key Differences References
3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid C₆H₈F₂O₃ 166.04 Cyclopropyl, 2,2-difluoro, 3-hydroxy Carboxylic acid, hydroxyl Reference compound
2,2-Difluoro-3-hydroxypropanoic acid C₃H₄F₂O₃ 126.06 No cyclopropyl ring Carboxylic acid, hydroxyl Simpler backbone; lacks ring
3-Cyclopentyl-2,2-dimethylpropanoate C₁₀H₁₇O₂ 169.24 Cyclopentyl, 2,2-dimethyl Ester (no hydroxyl or fluorine) Larger ring (5-membered vs. 3); ester vs. acid
2-(Thiophen-2-yl)propanoic acid C₇H₈O₂S 156.20 Thiophene ring Carboxylic acid Sulfur-containing heterocycle
Cyhalothrin (cyclopropane derivative) C₂₃H₁₉ClF₃NO₃ 449.85 Complex ester with trifluoromethyl Ester, cyano, phenoxy groups Insecticide; highly substituted

Key Findings

Impact of Fluorine and Hydroxyl Groups: The 2,2-difluoro substituent in the reference compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like 3-cyclopentyl-2,2-dimethylpropanoate .

Ring System Effects: The cyclopropyl ring introduces steric constraints and ring strain, which may affect reactivity compared to the larger cyclopentyl analog . Thiophene-containing analogs (e.g., 2-(thiophen-2-yl)propanoic acid) exhibit distinct electronic properties due to sulfur’s polarizability, making them more suited for pharmaceutical applications .

Safety and Handling: The reference compound requires rigorous safety measures (gloves, eye protection) due to its toxicity profile (H303, H313, H333 hazards) . In contrast, simpler analogs like 2,2-difluoro-3-hydroxypropanoic acid have fewer reported hazards .

Applications :

  • While the reference compound is research-focused, analogs like cyhalothrin are commercially significant as insecticides, leveraging fluorine’s stability and cyclopropane’s reactivity .

Biological Activity

3-Cyclopentyl-2,2-difluoro-3-hydroxypropanoic acid (CFHPA) is a fluorinated compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

CFHPA is characterized by the presence of cyclopentyl and difluoro groups attached to a hydroxypropanoic acid backbone. The structural formula can be represented as follows:

C8H14F2O3\text{C}_8\text{H}_{14}\text{F}_2\text{O}_3

The unique arrangement of functional groups contributes to its reactivity and interaction with biological molecules.

CFHPA influences various cellular processes through its interactions with enzymes and proteins. Key biochemical properties include:

  • Enzyme Interactions : CFHPA can act as an inhibitor or substrate for enzymes involved in metabolic pathways. The hydroxyl group facilitates hydrogen bonding with enzyme active sites, potentially altering enzyme conformation and activity.
  • Metabolic Pathways : The compound is metabolized by dehydrogenases and oxidases, leading to the formation of intermediate metabolites. These metabolites play a role in influencing metabolic flux and the levels of other metabolites.

Cellular Effects

The biological activity of CFHPA extends to several cellular processes:

  • Cell Signaling : CFHPA has been shown to affect cell signaling pathways, which may lead to alterations in gene expression and cellular metabolism.
  • Cell Proliferation and Apoptosis : Depending on concentration and exposure duration, CFHPA can influence cell proliferation rates and induce apoptosis in certain cell types.

The mechanism underlying the biological activity of CFHPA involves its binding to specific molecular targets:

  • Enzyme Binding : CFHPA interacts with enzyme active sites, leading to either inhibition or activation of their functions. This interaction can significantly impact metabolic pathways.
  • Gene Regulation : The compound may influence gene expression by interacting with transcription factors or regulatory proteins, thereby affecting cellular responses to external stimuli.

Dosage Effects in Animal Models

Research indicates that the effects of CFHPA are dose-dependent:

  • Low Doses : At lower concentrations, CFHPA exhibits minimal toxicity and can be utilized for studying its biochemical properties.
  • High Doses : Higher concentrations may result in adverse effects, including toxicity and disruption of normal cellular functions. Determining an appropriate dosage is crucial for avoiding harmful effects in experimental settings.

Case Studies

Recent studies have highlighted the biological activity of CFHPA across various applications:

  • Antimicrobial Activity : In vitro studies have demonstrated that CFHPA exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been effective against Pseudomonas aeruginosa, showing promise in treating infections caused by this pathogen.
  • Cytotoxicity Testing : Cytotoxicity assays using mammalian cell lines (e.g., A549 lung cancer cells) indicate that CFHPA exhibits low toxicity at concentrations below 10 mM, making it a candidate for further therapeutic exploration .

Research Applications

CFHPA holds potential applications across several fields:

  • Pharmaceutical Development : Its unique structure may lead to the design of novel therapeutics with enhanced bioavailability and metabolic stability.
  • Biochemical Research : The compound serves as a valuable tool for studying enzyme kinetics and metabolic pathways due to its ability to modulate enzyme activity.

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